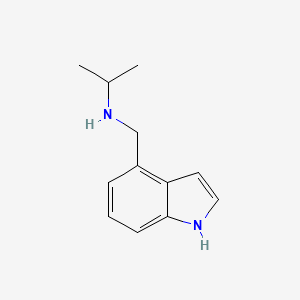
(1H-indol-4-ylmethyl)(propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-indol-4-ylmethyl)(propan-2-yl)amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core structure with a propan-2-ylamine substituent, making it a potential candidate for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-4-ylmethyl)(propan-2-yl)amine typically involves the alkylation of an indole derivative with a suitable alkylating agent. One common method is the reaction of indole-4-carboxaldehyde with isopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the indole nitrogen or the amine group, leading to the formation of N-oxide or imine derivatives.
Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing conditions and reagents used.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: N-oxide or imine derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
(1H-indol-4-ylmethyl)(propan-2-yl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1H-indol-4-ylmethyl)(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The indole core structure allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter signaling pathways. Additionally, its amine group can form hydrogen bonds with biological macromolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core structure.
Tryptamine: A monoamine alkaloid with an indole ring, known for its role as a neurotransmitter.
Serotonin: A neurotransmitter derived from tryptophan, featuring an indole structure.
Uniqueness: (1H-indol-4-ylmethyl)(propan-2-yl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indole core with a propan-2-ylamine substituent allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
1079-48-7 |
|---|---|
Molekularformel |
C12H16N2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
N-(1H-indol-4-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C12H16N2/c1-9(2)14-8-10-4-3-5-12-11(10)6-7-13-12/h3-7,9,13-14H,8H2,1-2H3 |
InChI-Schlüssel |
AXGHMRZIKTUFLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC1=C2C=CNC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13327730.png)
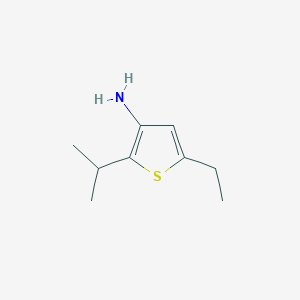
![tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B13327745.png)
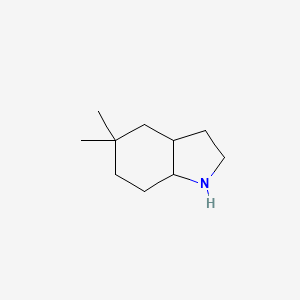
![3-Ethyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13327756.png)
![Ethyl (S)-2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B13327764.png)
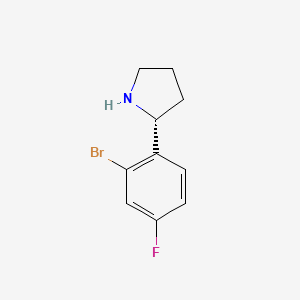

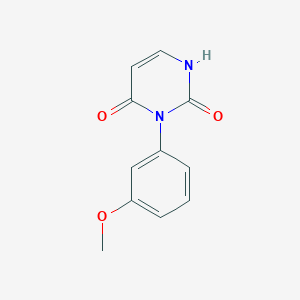
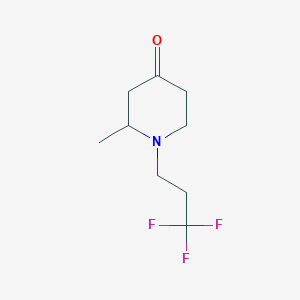
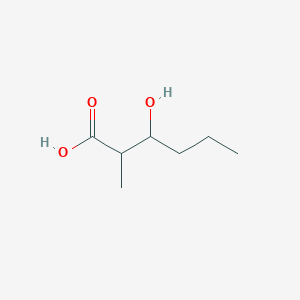
![7-Ethyl-3-methyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13327802.png)
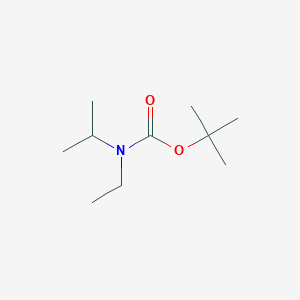
![1-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B13327821.png)
